Methyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate
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Overview
Description
Methyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C13H14O4. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group and a methoxy group attached to a propenyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: It is used in the production of polymers and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of Methyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- Methyl 4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)benzoate
- Methyl 4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate
Uniqueness
Methyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
81069-42-3 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 4-(3-ethoxy-3-oxoprop-1-enyl)benzoate |
InChI |
InChI=1S/C13H14O4/c1-3-17-12(14)9-6-10-4-7-11(8-5-10)13(15)16-2/h4-9H,3H2,1-2H3 |
InChI Key |
UAXXPGHZSHMJEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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